1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound might also have one or more common names.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Scientific Research Applications
Synthetic Intermediate : Compounds similar to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, are important intermediates in chemical synthesis, such as the anticoagulant apixaban. These compounds' structural features and synthetic routes can provide valuable information for developing new pharmaceuticals or optimizing existing synthetic pathways (Qing Wang et al., 2017).
Antioxidant Activity : Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant properties. Some of these derivatives have shown potent antioxidant activities, surpassing even known antioxidants like ascorbic acid in specific assays. This suggests that 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives could be explored for their potential antioxidant applications (I. Tumosienė et al., 2019).
Fluorescent Sensing : Heteroatom-containing organic fluorophores, similar in structure to 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been utilized in the development of fluorescent pH sensors. These sensors exhibit reversible switching between fluorescent states in response to pH changes, showcasing their utility in detecting acidic and basic conditions in various environments. Such compounds could be adapted for sensing applications in biological and environmental monitoring (Zhiyong Yang et al., 2013).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It could include toxicity information, recommended protective measures, and procedures for handling spills or leaks.
Future Directions
This could involve potential applications of the compound that haven’t been fully explored yet, or ways that its synthesis could be improved.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFRIZLJBPRXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387777 | |
Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
38160-04-2 | |
Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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